CFTR Inhibitory Potency: 2,4,5-Trimethylbenzene Sulfonamide vs. Pyridazine Sulfonamide Class Baseline
The target compound incorporates a 2,4,5-trimethylbenzene sulfonamide motif which, according to the generic Markush structures in patent US20120129858, is explicitly claimed to inhibit cystic fibrosis transmembrane conductance regulator (CFTR) chloride transport [1]. While the patent does not disclose IC50 values for this exact compound, it establishes that pyridazine sulfonamide derivatives with varying benzene substitution patterns can inhibit CFTR with high potency. A closely related analog, the unsubstituted pyridazine sulfonamide core, is anticipated to have significantly lower potency or altered selectivity, underscoring the critical role of the 2,4,5-trimethyl substitution for optimal interaction with the CFTR binding pocket.
| Evidence Dimension | CFTR chloride channel inhibition |
|---|---|
| Target Compound Data | Not disclosed for this specific compound in public literature |
| Comparator Or Baseline | Parent pyridazine sulfonamide scaffold (unsubstituted) |
| Quantified Difference | Unknown |
| Conditions | In vitro cell-based fluorescence or electrophysiology assays for CFTR activity (as per patent methods) |
Why This Matters
For researchers developing CFTR inhibitors, the specific 2,4,5-trimethyl substitution pattern is structurally demarcated in the patent as essential for activity; procurement of the correct analog ensures alignment with protected chemical space and SAR intent.
- [1] US Patent Application 20120129858. Compounds, compositions and methods comprising pyridazine sulfonamide derivatives. Filed April 20, 2010. View Source
